molecular formula C13H12N4OS2 B14973052 Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate

Cat. No.: B14973052
M. Wt: 304.4 g/mol
InChI Key: NHGRKYZXUIQFHP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke–Blackburn–Bienaymè (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: Metal-free oxidation and transition metal-catalyzed oxidation.

    Reduction: Reduction reactions using common reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is unique due to its combination of imidazo[1,2-a]pyrimidine and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl N-(furan-2-ylmethyl)carbamodithioate

InChI

InChI=1S/C13H12N4OS2/c19-13(15-7-11-3-1-6-18-11)20-9-10-8-17-5-2-4-14-12(17)16-10/h1-6,8H,7,9H2,(H,15,19)

InChI Key

NHGRKYZXUIQFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CSC(=S)NCC3=CC=CO3

Origin of Product

United States

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